Mipafox Exhibits an NTE/AChE Inhibition Ratio Distinct from DFP and TOTP in the Hen Model of Delayed Neuropathy
In a direct comparative study assessing enzyme inhibition in the spinal cord of adult White Leghorn hens, a primary model for OPIDN, Mipafox demonstrated a distinct ratio of neuropathy target esterase (NTE) inhibition relative to acetylcholinesterase (AChE) inhibition compared to other neuropathic organophosphates. While all compounds (Mipafox, TOTP, PSP, DFP) induced delayed neuropathy, their relative preference for NTE over AChE differed significantly. This ratio is a critical determinant of a compound's neuropathic potential and its suitability as a specific experimental tool for studying OPIDN [1].
| Evidence Dimension | Ratio of NTE inhibition to AChE inhibition in hen spinal cord |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | TOTP: 2.6; PSP: 5.2; DFP: 0.9; Dichlorvos: 0.53; Malathion: 1.0; Carbaryl: 0.46 |
| Quantified Difference | Mipafox ratio (1.3) is 1.44-fold higher than DFP (0.9) and 0.5-fold lower than TOTP (2.6). |
| Conditions | In vivo assay, adult White Leghorn hens, spinal cord tissue, 4-48 hr post-administration. |
Why This Matters
This ratio directly quantifies the functional selectivity of Mipafox for its neuropathic target (NTE) relative to the acute toxicity target (AChE), enabling a researcher to select the most appropriate compound for dissecting specific OPIDN mechanisms versus studying cholinergic crisis.
- [1] Ehrich, M., Jortner, B. S., & Padilla, S. (1995). Comparison of the relative inhibition of acetylcholinesterase and neuropathy target esterase in rats and hens given cholinesterase inhibitors. Fundamental and Applied Toxicology, 24(1), 94-101. View Source
